Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17768364
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | methyl 3-(aminomethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3 |
| Standard InChI Key | CSHBJCPDOQRAEV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1CCC(C1)CN |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride belongs to the class of pyrrolidine derivatives, five-membered heterocyclic amines with a nitrogen atom at position 1. Its molecular formula, C₇H₁₅ClN₂O₂, corresponds to a molecular weight of 194.66 g/mol. The hydrochloride salt form improves stability and aqueous solubility, critical for laboratory handling and industrial applications.
Structural Features
The compound’s structure includes:
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A pyrrolidine ring with a methyl carbamate group at position 1.
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An aminomethyl substituent at position 3, protonated as a hydrochloride salt.
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A chloride counterion ensuring charge neutrality.
The IUPAC name, methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, reflects these functional groups. The canonical SMILES representation, COC(=O)N1CCC(C1)CN.Cl, and InChIKey AGYXYOBZLGLNCP-UHFFFAOYSA-N provide unambiguous identifiers for computational and regulatory purposes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1803612-29-4 |
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 194.66 g/mol |
| SMILES | COC(=O)N1CCC(C1)CN.Cl |
| Solubility | High in polar solvents (e.g., water, methanol) |
| Stability | Stable under standard conditions |
Synthesis and Manufacturing
The synthesis of methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves multi-step organic reactions to ensure high purity and yield. While detailed protocols are proprietary, general methodologies for analogous pyrrolidine derivatives provide insight.
Key Synthetic Steps
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Ring Formation: Pyrrolidine rings are typically constructed via cyclization reactions, such as the Huisgen cycloaddition or reductive amination of γ-keto esters.
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Functionalization: Introduction of the aminomethyl group at position 3 often employs nucleophilic substitution or Mannich reactions.
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Carboxylation: Esterification with methyl chloroformate introduces the carbamate group.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Industrial-scale production may utilize continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and minimize byproducts.
Applications in Pharmaceutical Research
Pyrrolidine derivatives are prized for their bioactivity and structural flexibility. Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride serves as a scaffold in drug development, particularly in:
Enzyme Inhibition
The compound’s amine and carbamate groups enable interactions with enzymatic active sites. For example, similar derivatives inhibit serine proteases and kinases, suggesting potential antiviral or anticancer applications.
Neurotransmitter Analogues
Pyrrolidine structures mimic endogenous neurotransmitters like GABA and dopamine. Modifying the aminomethyl group could yield ligands for GABAₐ receptors or dopamine transporters, aiding neurological disorder research.
Prodrug Development
The methyl ester moiety facilitates prodrug design, where enzymatic hydrolysis releases active carboxylic acid drugs. This strategy enhances bioavailability for compounds with poor membrane permeability.
Comparative Analysis with Related Compounds
Pyrrolidine derivatives vary in substituents and bioactivity. Below is a comparative overview:
Table 2: Structural and Functional Comparisons
| Compound Name | Key Features | Applications |
|---|---|---|
| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Lipophilic tert-butyl group enhances membrane permeability | Drug delivery systems |
| (S)-1-Boc-3-(aminomethyl)pyrrolidine | Boc protection enables selective deprotection | Peptide synthesis |
| Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Hydrochloride salt improves solubility | Enzyme inhibition studies |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize target affinity.
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In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles.
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Computational Modeling: Predicting interactions with biological targets using molecular docking.
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